molecular formula C24H26ClN5O3S B12769918 Berzosertib hydrochloride CAS No. 1428935-04-9

Berzosertib hydrochloride

Cat. No.: B12769918
CAS No.: 1428935-04-9
M. Wt: 500.0 g/mol
InChI Key: SUFHPZPWHPCCPI-UHFFFAOYSA-N
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Description

VE-822 hydrochloride is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase (ATR). ATR is a key regulator of the DNA damage response, which is crucial for maintaining genomic stability and cell survival. VE-822 hydrochloride has shown promise in preclinical studies as a potential therapeutic agent for enhancing the efficacy of DNA-damaging agents in cancer treatment .

Preparation Methods

The synthesis of VE-822 hydrochloride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VE-822 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: VE-822 hydrochloride can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, which may have varying biological activities.

    Substitution: VE-822 hydrochloride can undergo substitution reactions where specific functional groups are replaced with others, potentially altering its biological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VE-822 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

VE-822 hydrochloride exerts its effects by inhibiting ATR, a key kinase involved in the DNA damage response pathway. ATR activation is essential for the repair of DNA damage, maintenance of genomic stability, and cell survival. By inhibiting ATR, VE-822 hydrochloride disrupts the DNA damage response, leading to the accumulation of DNA damage, cell cycle arrest, and apoptosis. This makes cancer cells more sensitive to DNA-damaging agents such as chemotherapy and radiation therapy .

Comparison with Similar Compounds

VE-822 hydrochloride is compared with other ATR inhibitors, such as VE-821 and berzosertib. While all these compounds target ATR, VE-822 hydrochloride has shown higher potency and selectivity in preclinical studies. The unique features of VE-822 hydrochloride include its ability to enhance the efficacy of DNA-damaging agents and its potential for use in combination therapies for cancer treatment .

Similar compounds include:

VE-822 hydrochloride stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and therapy development.

Properties

CAS No.

1428935-04-9

Molecular Formula

C24H26ClN5O3S

Molecular Weight

500.0 g/mol

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine;hydrochloride

InChI

InChI=1S/C24H25N5O3S.ClH/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3;/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27);1H

InChI Key

SUFHPZPWHPCCPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N.Cl

Origin of Product

United States

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